N-Glycolylneuraminic acid, commonly referred to as N-Glycolylneuraminic acid, is a derivative of sialic acid that plays a significant role in cellular interactions and biological processes. It is particularly notable for its presence in various animal tissues but is absent in humans due to a genetic mutation. This compound has garnered attention for its implications in cancer biology and immunology, especially regarding its potential as a biomarker for certain types of tumors.
N-Glycolylneuraminic acid belongs to the class of sialic acids, which are nine-carbon sugars known for their roles in cellular recognition and signaling. It can be classified based on its structural features and functional roles in glycoproteins and glycolipids.
Another method utilizes enzymatic processes where N-acetylmannosamine is phosphorylated and subsequently transformed into N-Glycolylneuraminic acid through a series of enzymatic reactions involving UDP-GlcNAc 2-epimerase/ManNAc-6-kinase and Neu5Ac 9-phosphate synthase .
The technical details of these synthesis methods highlight the importance of specific reaction conditions, such as temperature, pH, and the use of protective groups during synthesis to ensure high yields and purity of the final product.
N-Glycolylneuraminic acid has a complex molecular structure characterized by a nine-carbon backbone with functional groups that contribute to its biological activity. The structure includes a carboxylic acid group at one end, which plays a critical role in its interaction with other biomolecules.
The molecular formula for N-Glycolylneuraminic acid is C11H19NO9, with a molecular weight of approximately 309.27 g/mol. The compound features specific stereochemistry that influences its binding affinity to proteins and receptors .
N-Glycolylneuraminic acid participates in various biochemical reactions, particularly in glycosylation processes where it acts as a donor or acceptor in the formation of glycoproteins and glycolipids. Its reactivity is largely influenced by the presence of hydroxyl groups that can engage in hydrogen bonding or participate in enzymatic catalysis.
The chemical reactivity of N-Glycolylneuraminic acid can be assessed through techniques such as glycan array analysis, which evaluates its binding affinity to specific lectins and other carbohydrate-binding proteins. These analyses reveal insights into its role in cell signaling and immune responses .
The mechanism of action of N-Glycolylneuraminic acid primarily involves its interaction with lectins and receptors on cell surfaces. It binds specifically to certain carbohydrate-binding proteins, influencing cellular adhesion, migration, and signaling pathways.
Studies have shown that N-Glycolylneuraminic acid exhibits high affinity for α2–3-linked glycan structures, which are prevalent on cancer cells. This specificity can be exploited for diagnostic purposes, particularly in identifying tumors characterized by aberrant glycosylation patterns .
N-Glycolylneuraminic acid is typically characterized by:
Chemical properties include:
N-Glycolylneuraminic acid has several important applications in scientific research:
The loss of endogenous N-glycolylneuraminic acid (NeuGc) synthesis in humans stems from a specific mutation in the cytidine monophosphate-N-acetylneuraminic acid hydroxylase (CMAH) gene. This gene encodes the enzyme responsible for converting the sialic acid precursor CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-NeuGc through hydroxylation. Genomic analyses reveal that a 92-base pair (bp) deletion in exon 6 of the human CMAH gene resulted in a frameshift mutation and premature stop codon, producing a truncated, non-functional protein [1] [3] [5]. This mutation occurred approximately 2.8 million years ago, after the divergence of the human lineage from the last common ancestor shared with chimpanzees (Pan troglodytes) [2] [6]. Notably, chimpanzees retain a functional CMAH gene and express NeuGc in non-neural tissues, highlighting this inactivation as a pivotal molecular event in hominin evolution [1] [6].
The CMAH-mediated biosynthetic pathway for NeuGc is highly conserved among mammals, requiring three key components:
The enzyme complex catalyzes the rate-limiting step in NeuGc production by hydroxylating CMP-Neu5Ac. While most mammals express functional CMAH and display tissue-specific NeuGc expression, genomic studies identify independent CMAH inactivation events in several lineages:
Table 1: NeuGc Expression and CMAH Status Across Selected Mammals
| Species | Functional CMAH | NeuGc Expression | Inactivation Mechanism |
|---|---|---|---|
| Human (Homo sapiens) | No | Absent | 92-bp deletion (Exon 6) |
| Chimpanzee (Pan troglodytes) | Yes | Present (non-neural) | None |
| New World Monkeys | No | Absent | Independent mutations |
| Toothed Whales | No | Absent | Frameshift mutations |
| Mice/Rats | Yes | Present (non-neural) | None |
| Pigs | Yes | Present | None (intact gene) |
A critical conserved feature across vertebrates is the suppression of NeuGc in neural tissues, even in species with functional CMAH. The brain maintains exceptionally low NeuGc levels, suggesting strong evolutionary selection against its presence in the nervous system [1] [8].
The fixation of the CMAH null mutation in the human lineage likely resulted from multiple selective advantages:
Pathogen Avoidance: NeuGc serves as a receptor for pathogens like Plasmodium reichenowi, a malaria parasite infecting African great apes. The loss of NeuGc synthesis may have provided resistance against such pathogens. Notably, after human CMAH inactivation, Plasmodium falciparum (human malaria) evolved to utilize Neu5Ac instead [2] [4].
Reproductive Compatibility: Experimental studies in mice demonstrate that females lacking CMAH (and thus NeuGc) produce anti-NeuGc antibodies in the reproductive tract. These antibodies bind NeuGc on sperm of wild-type males, reducing fertility. This reproductive incompatibility could drive rapid fixation of the CMAH− allele once it reached sufficient frequency in a population [2] [4].
Brain Evolution: The timing of CMAH inactivation (~2.8 million years ago) precedes the significant brain expansion in Homo (~2.1–2.2 million years ago). NeuGc accumulation in mouse brain models causes impaired memory, abnormal locomotion, and defective myelination [8]. Its absence in humans may have facilitated increased neuronal complexity and connectivity [2].
Table 2: Documented CMAH Inactivation Mutations Across Species
| Mutation Type | Species Affected | Evolutionary Consequence |
|---|---|---|
| 92-bp deletion | Humans | Complete loss of NeuGc synthesis |
| Frameshift mutations | New World monkeys, Ferrets | Independent loss of NeuGc |
| Premature stop codon | Toothed whales | Loss of NeuGc in marine mammals |
| Exon deletion | Some bats | Absence of NeuGc |
Molecular and Metabolic Consequences of Endogenous NeuGc Loss
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 486455-65-6
CAS No.:
CAS No.: 12382-36-4